molecular formula C19H17ClN2O4 B2810278 N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide CAS No. 887892-18-4

N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2810278
CAS No.: 887892-18-4
M. Wt: 372.81
InChI Key: OJONOUSUBFONJX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H17ClN2O4 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The compound N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide and its derivatives are often synthesized for various scientific purposes. For instance, compounds structurally related to benzofuran-2-carboxamide have been synthesized as part of efforts to create novel anti-inflammatory and analgesic agents, demonstrating significant COX-2 inhibition and anti-inflammatory activities (Abu‐Hashem et al., 2020). Additionally, the creation of highly functionalized benzofuran-2-carboxamides via Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction shows the compound's versatility in chemical synthesis (Han et al., 2014).

Biological Activity and Potential Medical Applications

Apart from their use in chemical synthesis, benzofuran derivatives have been explored for various biological activities. For instance, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have shown potent butyrylcholinesterase inhibitory activities, which could be significant for diseases like Alzheimer's (Abedinifar et al., 2018). Similarly, some benzofuran derivatives have been tested for their antimicrobial activities, indicating their potential utility in combating microbial infections (Idrees et al., 2019).

Drug Design and Synthesis

The structural features of benzofuran-2-carboxamides also make them a focus in drug design and synthesis. For instance, the exploration of 2-substituted benzofuran hydroxyamic acids as inhibitors for 5-lipoxygenase demonstrates their potential in designing drugs for inflammatory conditions (Ohemeng et al., 1994). Moreover, innovative multicomponent synthesis protocols have been developed to synthesize substituted benzofuran-2-carboxamides, which could expedite the identification of biologically active compounds in drug discovery (Vincetti et al., 2016).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-2-25-11-16(23)22-17-14-5-3-4-6-15(14)26-18(17)19(24)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONOUSUBFONJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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